molecular formula C12H16N2O4 B098441 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide CAS No. 18928-62-6

1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide

Cat. No. B098441
M. Wt: 252.27 g/mol
InChI Key: VNXJRBGZIXAZRZ-UHFFFAOYSA-N
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Patent
US04305868

Procedure details

A mixture of 194 g (1.0 mole) of dimethyl terephthalate, 150 ml (2.46 mole) ethanolamine and 300 ml ethanol was refluxed for 7 hours. On cooling the title product separated. It was filtered and then washed with ethanol. After drying, it melted at 227°-229° C.
Quantity
194 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:13]C)(=O)[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=O)=[CH:4][CH:3]=1.[CH2:15]([CH2:17][NH2:18])[OH:16]>C(O)C>[OH:16][CH2:15][CH2:17][NH:18][C:6](=[O:8])[C:5]1[CH:4]=[CH:3][C:2]([C:1]([NH:18][CH2:17][CH2:15][OH:16])=[O:13])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
194 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
Name
Quantity
150 mL
Type
reactant
Smiles
C(O)CN
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 7 hours
Duration
7 h

Outcomes

Product
Name
Type
product
Smiles
OCCNC(C1=CC=C(C(=O)NCCO)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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